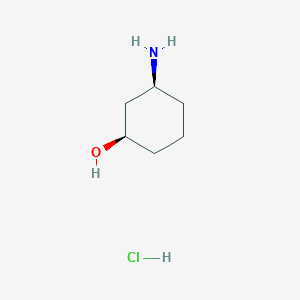

cis-3-Aminocyclohexanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,3S)-3-aminocyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGXTVICXVECGR-RIHPBJNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480731 | |

| Record name | cis-3-aminocyclohexanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124555-44-8 | |

| Record name | cis-3-aminocyclohexanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Aminocyclohexanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of cis-3-Aminocyclohexanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Aminocyclohexanol hydrochloride is a pivotal chemical intermediate, particularly significant in the synthesis of novel therapeutic agents. Its stereospecific structure makes it a valuable building block in medicinal chemistry, most notably in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, which are under investigation for the treatment of pain. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 124555-44-8 | [1][2] |

| Molecular Formula | C₆H₁₄ClNO | [1][2] |

| Molecular Weight | 151.63 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 202-204 °C | |

| Solubility | Soluble in Methanol | |

| pKa | Data not available in searched literature. |

Synthesis and Purification

The synthesis of this compound is typically achieved through the reduction of a corresponding β-enaminoketone to yield the cis-3-aminocyclohexanol free base, followed by treatment with hydrochloric acid.

Experimental Protocol: Synthesis of cis-3-Aminocyclohexanol

A detailed protocol for the synthesis of the free base, cis-3-aminocyclohexanol, is adapted from the literature describing the reduction of β-enaminoketones.[3][4]

Materials:

-

β-enaminoketone precursor

-

Sodium metal

-

Tetrahydrofuran (THF), anhydrous

-

Isopropyl alcohol, anhydrous

-

Dichloromethane

-

Hexane

-

Hydrochloric acid (for conversion to hydrochloride salt)

Procedure:

-

Reduction of β-enaminoketone: In a round-bottom flask under an inert atmosphere, the β-enaminoketone precursor is dissolved in a mixture of anhydrous THF and isopropyl alcohol.

-

Sodium metal is added portion-wise to the solution at room temperature. The reaction is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, the reaction is carefully quenched with water. The organic solvents are removed under reduced pressure. The aqueous residue is then extracted multiple times with a suitable organic solvent, such as dichloromethane.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude cis-3-aminocyclohexanol.

-

Purification: The crude product can be purified by crystallization from a solvent system like dichloromethane/hexane or by column chromatography on silica gel.[3]

Experimental Protocol: Preparation of this compound

The purified cis-3-aminocyclohexanol free base is converted to its hydrochloride salt.

Procedure:

-

Dissolve the purified cis-3-aminocyclohexanol in a minimal amount of a suitable solvent, such as methanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a compatible solvent) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting material, and dried under vacuum.

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a deuterated solvent (e.g., D₂O or CD₃OD) is expected to show characteristic signals for the cyclohexyl ring protons. The protons on the carbons bearing the hydroxyl and amino groups (C1-H and C3-H) would appear as multiplets. Due to the cis configuration, specific coupling constants between adjacent protons will be observed, which can be used to confirm the stereochemistry.

| Proton Assignment (Expected) | Chemical Shift (δ, ppm) | Multiplicity |

| CH -OH | ~3.5 - 4.0 | Multiplet |

| CH -NH₃⁺ | ~3.0 - 3.5 | Multiplet |

| Cyclohexyl CH ₂ | ~1.2 - 2.2 | Multiplets |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Assignment (Expected) | Chemical Shift (δ, ppm) |

| C H-OH | ~65 - 75 |

| C H-NH₃⁺ | ~45 - 55 |

| Cyclohexyl C H₂ | ~20 - 40 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Wavenumber (cm⁻¹) (Expected) |

| O-H stretch | 3200-3600 (broad) |

| N-H stretch (NH₃⁺) | 2800-3200 (broad) |

| C-H stretch | 2850-3000 |

| C-O stretch | 1050-1150 |

| N-H bend | 1500-1650 |

Mass Spectrometry

The mass spectrum of this compound, likely obtained after conversion to the free base in the mass spectrometer, would show a molecular ion peak ([M]⁺) for the free base (C₆H₁₃NO) at m/z 115. Common fragmentation patterns for cyclohexanol and amino compounds would be expected, including the loss of water (H₂O), ammonia (NH₃), and cleavage of the cyclohexane ring.

Role in TRPV1 Antagonist Synthesis and Signaling Pathway

This compound serves as a crucial chiral building block for the synthesis of potent and selective TRPV1 antagonists. The TRPV1 channel is a non-selective cation channel primarily expressed in sensory neurons and is activated by various noxious stimuli, including heat, protons (acidic conditions), and capsaicin (the pungent component of chili peppers). Activation of TRPV1 leads to the influx of cations, primarily Ca²⁺, which depolarizes the neuron and initiates a pain signal.

TRPV1 antagonists block the activation of this channel, thereby preventing the transmission of pain signals. The cis-stereochemistry of the 3-aminocyclohexanol moiety is often critical for the high affinity and efficacy of these antagonists.

Conclusion

This compound is a well-defined chemical entity with significant applications in the field of drug discovery. Its stereospecific nature makes it an indispensable intermediate for the synthesis of complex molecules, particularly TRPV1 antagonists. This guide provides essential chemical and physical data, detailed synthetic protocols, and an overview of its role in a key signaling pathway, offering a valuable resource for researchers and scientists in the pharmaceutical industry. Further research to obtain and publish detailed experimental spectral data and pKa values for this compound would be beneficial to the scientific community.

References

- 1. This compound | C6H14ClNO | CID 12213490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CIS-3-AMINO-CYCLOHEXANOL HYDROCHLORIDE CAS#: 124555-44-8 [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

In-Depth Technical Guide: cis-3-Aminocyclohexanol Hydrochloride (CAS 124555-44-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Aminocyclohexanol hydrochloride, with the CAS number 124555-44-8, is a pivotal chemical intermediate, particularly recognized for its role as a chiral building block in the synthesis of pharmacologically active molecules. Its unique stereochemistry makes it a valuable component in the development of novel therapeutics, most notably as a key structural motif in a class of potent and selective Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and its significant application in the development of next-generation analgesics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and drug design. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 124555-44-8 | [1] |

| Molecular Formula | C₆H₁₄ClNO | [2] |

| Molecular Weight | 151.63 g/mol | [2] |

| IUPAC Name | cis-(1R,3S)-3-aminocyclohexan-1-ol;hydrochloride | [1] |

| Synonyms | cis-3-Amino-cyclohexanol HCl, (1R,3S)-3-Aminocyclohexanol hydrochloride | [1] |

| Melting Point | 202 - 204 °C | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water and methanol. |

Synthesis and Purification

The synthesis of cis-3-aminocyclohexanol is a critical process that dictates its purity and suitability for pharmaceutical applications. A common and effective method involves the stereoselective reduction of a β-enaminoketone precursor.[3]

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from a 1,3-cyclohexanedione derivative.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of cis-3-Aminocyclohexanol

This protocol is adapted from a literature procedure for the synthesis of cis- and trans-3-aminocyclohexanols.[3]

Step 1: Synthesis of the β-Enaminoketone Intermediate

-

To a solution of a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione) (1.0 eq) in toluene, add the appropriate primary amine (e.g., benzylamine) (1.1 eq).

-

Reflux the mixture for 3-4 hours using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude β-enaminoketone can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Step 2: Reduction to cis/trans-3-Aminocyclohexanol

-

Dissolve the purified β-enaminoketone (1.0 eq) in a mixture of tetrahydrofuran (THF) and isopropanol.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add small pieces of metallic sodium (an excess, e.g., 6.0 eq) portion-wise while maintaining the temperature.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude mixture of cis- and trans-3-aminocyclohexanols.

Step 3: Purification and Salt Formation

-

Separate the cis and trans isomers using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate/isopropyl alcohol).

-

Identify the fractions containing the desired cis-isomer by TLC and/or NMR analysis.

-

Combine the relevant fractions and evaporate the solvent.

-

Dissolve the purified cis-3-aminocyclohexanol in a suitable solvent (e.g., methanol or diethyl ether) and treat with a solution of hydrochloric acid (e.g., HCl in dioxane or ethereal HCl) to precipitate the hydrochloride salt.

-

Filter the resulting solid, wash with a cold solvent, and dry under vacuum to yield pure this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the cyclohexyl ring protons. The chemical shifts and coupling constants of the protons attached to the carbons bearing the amino and hydroxyl groups are diagnostic for the cis configuration. In the cis isomer, one of these protons will be in an axial position and the other equatorial, leading to a complex pattern of multiplicities and coupling constants that differ from the trans isomer. |

| ¹³C NMR | The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the cyclohexane ring. The chemical shifts of the carbons bonded to the nitrogen and oxygen atoms are particularly informative. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the free base (C₆H₁₃NO) and fragmentation patterns characteristic of the aminocyclohexanol structure. |

| FT-IR Spectroscopy | The infrared spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H and C-N stretching and bending vibrations. |

| Purity (HPLC) | Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) using a suitable column and mobile phase. |

Application in Drug Development: Synthesis of TRPV1 Antagonists

A primary application of this compound is in the synthesis of isoxazole carboxamide-based TRPV1 antagonists. These compounds are being investigated for the treatment of chronic pain.

General Synthetic Scheme for Isoxazole Carboxamide TRPV1 Antagonists

The core reaction is an amide bond formation between an isoxazole carboxylic acid and cis-3-aminocyclohexanol.

Caption: General synthetic route to isoxazole carboxamide TRPV1 antagonists.

Detailed Experimental Protocol: Amide Coupling

This is a general protocol for the amide coupling reaction.[2]

-

To a solution of the isoxazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the mixture at room temperature for approximately 30 minutes to activate the carboxylic acid.

-

In a separate flask, neutralize this compound with a suitable base (e.g., triethylamine or by partitioning between an organic solvent and an aqueous base) to obtain the free amine.

-

Add the free cis-3-aminocyclohexanol (1.0-1.2 eq) to the activated carboxylic acid solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, wash the reaction mixture with an acidic aqueous solution (e.g., 1N HCl) to remove excess amine and DMAP, followed by a basic aqueous solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure isoxazole carboxamide TRPV1 antagonist.

Biological Activity and Mechanism of Action

The Role of TRPV1 in Pain Signaling

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in sensory neurons.[4] It is activated by various noxious stimuli, including heat, acidic conditions, and endogenous lipid metabolites like capsaicin (the pungent component of chili peppers).[4] Activation of TRPV1 leads to an influx of Ca²⁺ and Na⁺ ions, resulting in depolarization of the sensory neuron and the transmission of pain signals to the central nervous system.[4]

Mechanism of Action of TRPV1 Antagonists

TRPV1 antagonists, synthesized using this compound, act by binding to the TRPV1 receptor and inhibiting its activation.[4] This blockage can be competitive, where the antagonist competes with activating ligands for the same binding site, or non-competitive.[4] By preventing the opening of the ion channel, these antagonists effectively block the transmission of pain signals.

Caption: Simplified signaling pathway of TRPV1 activation and its inhibition by an antagonist.

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. Its well-defined stereochemistry and versatile reactivity make it an ideal starting material for the synthesis of complex and biologically active molecules. The successful application of this compound in the development of potent TRPV1 antagonists for the treatment of pain underscores its significance in the pharmaceutical industry. The detailed synthetic and analytical protocols provided in this guide are intended to support researchers in their efforts to explore the full potential of this valuable chemical entity in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN107522668B - TRPV1 antagonist and its preparation method and application - Google Patents [patents.google.com]

A Comprehensive Guide to the Synthesis of cis-3-Aminocyclohexanol Hydrochloride

This technical guide provides an in-depth overview of a common and effective synthetic route for preparing cis-3-Aminocyclohexanol hydrochloride. The information presented is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document details the underlying chemical transformations, experimental protocols, and quantitative data associated with the synthesis.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a multi-step process commencing with a commercially available starting material, 1,3-cyclohexanedione. The overall synthetic strategy involves the formation of a β-enaminoketone intermediate, followed by a diastereoselective reduction to favor the cis isomer. Subsequent deprotection of the amine and final conversion to the hydrochloride salt yields the target compound.

The key stages of the synthesis are:

-

Step 1: Synthesis of the β-Enaminoketone Intermediate: Reaction of 1,3-cyclohexanedione with a primary amine, such as benzylamine, to form the corresponding β-enaminoketone.

-

Step 2: Diastereoselective Reduction: Reduction of the β-enaminoketone using a dissolving metal reduction, which preferentially yields the cis-3-(benzylamino)cyclohexanol.

-

Step 3: Deprotection of the Amino Group: Removal of the benzyl protecting group via catalytic hydrogenation to afford cis-3-aminocyclohexanol.

-

Step 4: Hydrochloride Salt Formation: Treatment of the free base, cis-3-aminocyclohexanol, with hydrochloric acid to produce the final hydrochloride salt.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, including reaction times, temperatures, and yields.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | β-Enaminoketone Formation | 1,3-Cyclohexanedione, Benzylamine | Toluene | Reflux | 3 | ~85 |

| 2 | Diastereoselective Reduction | 3-(Benzylamino)cyclohex-2-en-1-one, Sodium | THF/Isopropanol | Room Temp. | 2 | ~77 (mixture of diastereomers) |

| 3 | Debenzylation | cis-3-(Benzylamino)cyclohexanol, H₂, Pd/C | Methanol | Room Temp. | 12 | High |

| 4 | Hydrochloride Salt Formation | cis-3-Aminocyclohexanol, HCl | Methanol/Ether | 0 - Room Temp. | 1 | Quantitative |

Experimental Protocols

Step 1: Synthesis of 3-(Benzylamino)cyclohex-2-en-1-one

Materials:

-

1,3-Cyclohexanedione

-

Benzylamine

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 1,3-cyclohexanedione (1.0 eq) and toluene.

-

Begin stirring the mixture and add benzylamine (1.0 eq).

-

Heat the reaction mixture to reflux and continue heating for 3 hours, collecting the water that is formed in the Dean-Stark trap.

-

After 3 hours, allow the reaction to cool to room temperature.

-

Remove the toluene under reduced pressure to yield the crude 3-(benzylamino)cyclohex-2-en-1-one. The product can be used in the next step without further purification.

Step 2: Synthesis of cis-3-(Benzylamino)cyclohexanol

Materials:

-

3-(Benzylamino)cyclohex-2-en-1-one

-

Sodium metal

-

Tetrahydrofuran (THF), anhydrous

-

Isopropanol, anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 3-(benzylamino)cyclohex-2-en-1-one (1.0 eq) in a mixture of anhydrous THF and anhydrous isopropanol.[1][2]

-

Cool the solution in an ice bath.

-

Carefully add small pieces of sodium metal (excess) to the stirred solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.[1]

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a diastereomeric mixture of 3-(benzylamino)cyclohexanol, with the cis isomer being the major product.[1][2] The diastereomers may be separated by column chromatography.

Step 3: Synthesis of cis-3-Aminocyclohexanol (Debenzylation)

Materials:

-

cis-3-(Benzylamino)cyclohexanol

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar

-

Filter agent (e.g., Celite)

Procedure:

-

Dissolve cis-3-(benzylamino)cyclohexanol (1.0 eq) in methanol in a suitable pressure vessel.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture at room temperature for 12 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield cis-3-aminocyclohexanol.

Step 4: Synthesis of this compound

Materials:

-

cis-3-Aminocyclohexanol

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent like methanol or diethyl ether)

-

Methanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve the crude cis-3-aminocyclohexanol from the previous step in a minimal amount of methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (1.0-1.1 eq) in either methanol or diethyl ether to the stirred solution.

-

A precipitate of this compound should form.

-

Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Visualizations

Reaction Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

References

An In-depth Technical Guide to cis-3-Aminocyclohexanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of cis-3-Aminocyclohexanol hydrochloride, a key chemical intermediate in the synthesis of various pharmaceutical compounds. The document details its molecular structure, physicochemical properties, and spectroscopic profile. Furthermore, it outlines a laboratory-scale synthesis protocol and discusses its known biological relevance, particularly as a scaffold in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.

Molecular Structure and Chemical Properties

This compound possesses a cyclohexane ring with amino and hydroxyl groups in a cis-1,3-configuration. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| IUPAC Name | cis-(1R,3S)-3-aminocyclohexan-1-ol;hydrochloride | [1] |

| Synonyms | cis-3-Aminocyclohexanol HCl | [1] |

| CAS Number | 124555-44-8 | [1][2] |

| Molecular Formula | C₆H₁₄ClNO | [1][2] |

| Molecular Weight | 151.63 g/mol | [1][2] |

| Melting Point | 202-204 °C | |

| Appearance | Off-white to pale brown solid | |

| Solubility | Soluble in water and methanol |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | ~3.5 - 4.0 (m) | ~65 - 70 |

| C3-H | ~3.0 - 3.5 (m) | ~48 - 53 |

| Cyclohexyl H | ~1.2 - 2.2 (m) | ~20 - 45 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400-3200 | O-H, N-H | Stretching |

| ~2950-2850 | C-H (aliphatic) | Stretching |

| ~1600-1500 | N-H | Bending |

| ~1100-1000 | C-O, C-N | Stretching |

Mass Spectrometry (MS)

Mass spectrometry of this compound would likely show a molecular ion peak corresponding to the free base after the loss of HCl. The fragmentation pattern would be characterized by the loss of water and cleavage of the cyclohexane ring.[3]

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Fragment |

| 115 | [M-HCl]⁺ |

| 98 | [M-HCl-NH₃]⁺ |

| 97 | [M-HCl-H₂O]⁺ |

Experimental Protocols

Synthesis of cis-3-Aminocyclohexanol

A common laboratory-scale synthesis involves the reduction of a β-enaminoketone derived from a 1,3-cyclohexanedione.[4]

Experimental Workflow: Synthesis of cis-3-Aminocyclohexanol

Protocol:

-

Enaminoketone Formation: A solution of 1,3-cyclohexanedione and an appropriate amine (e.g., benzylamine) in toluene is refluxed to form the corresponding β-enaminoketone.[4]

-

Reduction: The β-enaminoketone is then reduced using a dissolving metal reduction, such as sodium in a mixture of THF and isopropanol, to yield a mixture of cis- and trans-3-aminocyclohexanols.[4]

-

Isomer Separation: The cis and trans isomers are separated using column chromatography.

-

Hydrochloride Salt Formation: The purified cis-3-aminocyclohexanol is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in ether to precipitate the hydrochloride salt. The resulting solid is then collected by filtration and dried.

Purification

The primary method for purifying this compound is recrystallization from a suitable solvent system, such as isopropanol/diethyl ether.

Biological Activity and Signaling Pathways

This compound is primarily utilized as a key building block in the synthesis of more complex, biologically active molecules. Its rigid cyclohexane core and the stereospecific orientation of the amino and hydroxyl groups make it a valuable scaffold in drug design.

Role in TRPV1 Antagonist Development

The most prominent application of cis-3-Aminocyclohexanol derivatives is in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[5][6] TRPV1 is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and capsaicin.[5] Antagonists of this channel are being investigated as potential analgesics for the treatment of various pain conditions.[7]

Logical Relationship: From Scaffold to Biological Target

The cis-aminocyclohexanol moiety is incorporated into larger molecules that are designed to bind to the TRPV1 channel, thereby blocking its activation. The specific stereochemistry of the cis-isomer is often crucial for optimal binding and antagonist activity.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined structure and stereochemistry make it an ideal starting material for the synthesis of complex molecules, particularly in the pursuit of novel therapeutics targeting the TRPV1 channel. This guide provides a foundational understanding of its properties, synthesis, and biological relevance to aid researchers in its effective utilization.

References

- 1. This compound | C6H14ClNO | CID 12213490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel 6,6-heterocycles as transient receptor potential vanilloid (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of potent transient receptor potential vanilloid 1 antagonists: design and synthesis of phenoxyacetamide derivatives [pubmed.ncbi.nlm.nih.gov]

- 7. Analgesic potential of TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of cis-3-Aminocyclohexanol Hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for cis-3-Aminocyclohexanol hydrochloride and its derivatives. Due to the limited availability of public data for the hydrochloride salt, this document leverages data from closely related structures to provide a predictive and comparative analysis. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for a key derivative of cis-3-aminocyclohexanol. This data provides a foundational understanding of the expected spectroscopic behavior of the target compound.

Note: The following data is for 5,5-Dimethyl-3-[(S)-α-methylbenzylamino]cyclohexanol (cis-4), a derivative of cis-3-aminocyclohexanol, as detailed in the work of Núñez-Reyes, et al. (2012). This serves as a close proxy in the absence of published data for the simple hydrochloride salt.

NMR Spectroscopy Data

Table 1: ¹H NMR Data of cis-3-Aminocyclohexanol Derivative (cis-4)

| Proton | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H-1 | tt | 3.64 | 10.8, 4.4 |

| H-3 | tt | 2.59 | 11.6, 4.1 |

| H-2ax | dddd | 2.35 | 11.6, 5.6, 4.2 |

| H-2eq | ddt | 1.63 | 12.4, 4.2 |

| H-4ax | t | 0.99 | 12.0 |

| H-4eq | bq | 1.04 | 12.0 |

| H-5ax | bq | 0.94 | 10.2 |

| H-5eq | m | 1.50 | - |

| CH₃ (axial) | s | 0.75 | - |

| CH₃ (equatorial) | s | 0.93 | - |

| CH-N | q | 4.03 | 6.8 |

| CH₃-CH | d | 1.40 | 6.8 |

| Ar-H | m | 7.32-7.35 | - |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Data of cis-3-Aminocyclohexanol Derivative (cis-4)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 67.1 |

| C-3 | 54.8 |

| C-2 | 46.5 |

| C-4 | 42.6 |

| C-5 | 31.7 |

| C-6 | 48.4 |

| CH₃ (axial) | 26.2 |

| CH₃ (equatorial) | 24.9 |

| CH-N | 49.3 |

| CH₃-CH | 33.2 |

| Aromatic C | 126.7, 127.1, 128.7, 145.4 |

Solvent: CDCl₃, Spectrometer Frequency: 50 MHz

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands of cis-3-Aminocyclohexanol Derivative (cis-4)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3439 | O-H stretch |

| 3257 | N-H stretch |

| 3028 | Aromatic C-H stretch |

| 1646 | N-H bend |

Sample Preparation: KBr pellet

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol |

| Exact Mass | 151.0763918 Da |

The mass spectrum of the derivative (cis-4) showed a (M+H)⁺ peak at m/z 248.2, corresponding to its molecular formula C₁₆H₂₅NO. For this compound, the expected molecular ion peak for the free base (C₆H₁₃NO) would be at m/z 115.1.

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent is critical and should be one that fully dissolves the sample and has minimal signal interference in the regions of interest.

-

Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.

-

¹H NMR Acquisition : Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

-

¹³C NMR Acquisition : Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger sample quantity and longer acquisition time are typically required compared to ¹H NMR.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation : For solid samples, a small amount of the analyte is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent.

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition : A background spectrum of the pure KBr pellet or the empty sample holder is first recorded. The sample is then scanned, and the background is automatically subtracted to yield the infrared spectrum of the sample.

-

Data Analysis : The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated with the vibrational modes of the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization : The sample molecules are ionized. Common techniques include Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

The Stereochemistry of cis-3-Aminocyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereochemistry of cis-3-aminocyclohexanol, a vital chiral building block in modern medicinal chemistry and organic synthesis. Its structural rigidity and the defined spatial relationship between the amino and hydroxyl groups make it a valuable scaffold for developing novel therapeutics, including HIV-protease inhibitors and μ-opioid receptor antagonists[1]. This document details its synthesis, conformational preferences, and key spectroscopic data, offering a comprehensive resource for professionals in the field.

Synthesis and Stereocontrol

The preparation of 3-aminocyclohexanols can be effectively achieved through the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. This method provides access to both cis and trans diastereomers, with the stereochemical outcome influenced by the reaction conditions and substrate.

A common synthetic pathway involves a two-step process: the condensation of a 1,3-cyclohexanedione with an amine to form a β-enaminoketone, followed by its reduction. The reduction step, often carried out with sodium in a THF/isopropyl alcohol mixture, yields a diastereomeric mixture of the corresponding amino alcohols[1][2].

Quantitative Data from Synthesis

The reduction of a substituted β-enaminoketone (specifically, 5,5-dimethyl-3-((S)-α-methylbenzylamino)cyclohex-2-enone) demonstrates the typical outcomes of this synthetic approach[1][2].

| Product Stage | Compound | Overall Yield | Diastereomeric Ratio (cis:trans) |

| Reduction Product | Mixture of amino alcohols (Compound 4 ) | 75% | 89:11 |

| After Chromatography | Isolated cis isomer (cis-4 ) | 69% | - |

| After Chromatography | Isolated trans isomer (trans-4 ) | 6% | - |

Experimental Protocol: Reduction of β-Enaminoketone

This protocol is adapted from the literature for the synthesis of 5,5-dimethyl-3-((S)-α-methylbenzylamino)cyclohexanols (cis-4 and trans-4 ), which serves as a representative example for the synthesis of the cis-3-aminocyclohexanol core[1][2].

-

Reaction Setup: In a three-necked flask equipped with a condenser and under a nitrogen atmosphere, dissolve the β-enaminoketone (1.0 eq) in a mixture of THF and isopropyl alcohol.

-

Addition of Reducing Agent: Add sodium metal (10.0 eq) in small pieces to the solution at room temperature with vigorous stirring.

-

Reaction Monitoring: Continue stirring the reaction mixture for 4 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cautiously add water to quench the excess sodium.

-

Extraction: Extract the aqueous mixture three times with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil, which contains a mixture of diastereomers, by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the cis and trans isomers.

Conformational Analysis

The stereochemistry of cis-3-aminocyclohexanol is defined by the relative orientation of the amino and hydroxyl groups on the cyclohexane ring. In the cis isomer, both substituents are on the same face of the ring. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain[3].

For cis-1,3-disubstituted cyclohexanes, two chair conformations are possible through ring-flipping: one where both substituents are in axial positions (diaxial) and one where both are in equatorial positions (diequatorial). The diequatorial conformation is significantly more stable as it avoids unfavorable 1,3-diaxial interactions, which are a source of considerable steric strain[3].

Spectroscopic evidence, particularly from 1H-NMR and NOESY experiments, confirms that cis-3-aminocyclohexanol derivatives exist almost exclusively in the chair conformation where the amino and hydroxyl groups occupy equatorial positions[1]. The coupling constants of the protons attached to the carbons bearing the substituents (H1 and H3) are key indicators. Large coupling constants (typically > 10 Hz) indicate an axial-axial relationship with neighboring protons, confirming the axial position of these protons and, consequently, the equatorial position of the substituents[1][2].

Spectroscopic Data

The following table summarizes the characteristic 1H and 13C NMR data for a representative cis-3-aminocyclohexanol derivative (cis-4 : (1R,3R)-5,5-Dimethyl-3-((S)-1-phenylethylamino)cyclohexan-1-ol), which highlights the key signals confirming the cis stereochemistry and diequatorial conformation[1][2].

| Position | 1H NMR (δ, ppm, J in Hz) | 13C NMR (δ, ppm) |

| 1 (CH-OH) | 3.65 (tt, J = 11.2, 4.8) | 66.8 |

| 2 | 2.13 (m), 1.07 (q, J = 11.6) | 43.3 |

| 3 (CH-NHR) | 2.53 (tt, J = 11.6, 4.0) | 49.5 |

| 4 | 1.70 (ddt, J = 12.8, 3.6, 2.0), 0.97 (t, J = 12.0) | 44.7 |

| 5 | - | 31.8 |

| 6 | 1.63 (ddt, J = 12.4, 4.0, 2.0), 1.01 (t, J = 12.4) | 48.0 |

-

Analysis : The multiplicity of the signals for H1 and H3 as a triplet of triplets (tt) with large (~11 Hz) and small (~4 Hz) coupling constants is characteristic of axial protons coupled to two adjacent axial protons and two adjacent equatorial protons, respectively. This confirms the diequatorial arrangement of the hydroxyl and amino groups[1].

References

The Aminocyclohexanol Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocyclohexanol compounds, a class of cyclic amino alcohols, represent a versatile and enduring scaffold in medicinal chemistry and organic synthesis. Their rigid cyclohexane framework, coupled with the presence of amino and hydroxyl functional groups, provides a unique three-dimensional architecture that has been exploited in the development of a wide range of biologically active molecules. From their early, challenging syntheses to modern, highly stereoselective enzymatic routes, the journey of aminocyclohexanols mirrors the advancement of synthetic chemistry itself. This in-depth technical guide explores the discovery and history of these crucial compounds, details key experimental methodologies for their synthesis, presents quantitative data on their properties and biological activities, and visualizes their roles in significant signaling pathways.

A Historical Perspective: From Challenging Syntheses to Biocatalytic Precision

The story of aminocyclohexanol compounds is one of evolving synthetic strategies, driven by the pursuit of greater efficiency and stereochemical control. While a singular "discovery" event is difficult to pinpoint, the early 20th century saw the first forays into the synthesis of these molecules, often characterized by harsh reaction conditions and low yields.

A notable early example is the work on trans-4-aminocyclohexanol . A 1939 publication by Ferber and Brückner described a method for its preparation that was acknowledged to be laborious and low-yielding.[1][2] A common historical approach involved the catalytic hydrogenation of p-acetamidophenol (paracetamol), followed by the challenging separation of the resulting cis/trans isomers.[1][2] This highlights the central challenge in early aminocyclohexanol chemistry: the control of stereochemistry.

The mid-to-late 20th century saw significant advancements in stereoselective synthesis, which had a profound impact on the accessibility of specific aminocyclohexanol isomers. The development of chiral auxiliaries and asymmetric catalysts provided chemists with the tools to selectively generate desired stereoisomers.

A paradigm shift in the synthesis of aminocyclohexanols has occurred more recently with the advent of chemoenzymatic methods . These approaches utilize enzymes such as keto reductases (KREDs) and amine transaminases (ATAs) to achieve high regio- and stereoselectivity under mild, environmentally friendly conditions.[3][4] This evolution from classical chemical synthesis to modern biocatalysis represents a major milestone in the history of these compounds, making them more readily available for research and industrial applications.

The development of the mucolytic drug Ambroxol in the late 1960s and its commercialization in the 1970s marked a significant moment in the history of aminocyclohexanol applications.[5][6] The industrial-scale synthesis of Ambroxol, which utilizes trans-4-aminocyclohexanol as a key intermediate, underscored the pharmaceutical importance of this chemical class and continues to drive research into more efficient synthetic routes.[7][8]

Synthetic Methodologies: A Practical Guide

The synthesis of aminocyclohexanol compounds has evolved significantly, with modern methods offering superior control over stereochemistry and higher yields compared to historical approaches. This section details key experimental protocols for the synthesis of various aminocyclohexanol isomers.

Classical Approach: Catalytic Hydrogenation of p-Acetamidophenol (for 4-Aminocyclohexanol)

This method represents a traditional, albeit less selective, route to a mixture of cis- and trans-4-aminocyclohexanol.

Experimental Protocol:

-

Hydrogenation: p-Acetamidophenol is dissolved in a suitable solvent (e.g., water or ethanol) and charged into a pressure reactor. A hydrogenation catalyst, such as palladium on carbon (Pd/C) or rhodium on alumina (Rh/Al₂O₃), is added. The reactor is purged with nitrogen and then pressurized with hydrogen gas. The reaction is typically carried out at elevated temperature and pressure with stirring.

-

Catalyst Removal: After the reaction is complete (monitored by techniques like GC), the reactor is cooled, and the catalyst is removed by filtration.

-

Hydrolysis: The resulting solution containing a mixture of cis- and trans-4-acetamidocyclohexanol is then hydrolyzed under acidic or basic conditions to remove the acetyl group, yielding the free aminocyclohexanol isomers.

-

Isomer Separation: The separation of the cis and trans isomers is often challenging and can be achieved by fractional crystallization from a suitable solvent, such as acetone.[1]

Logical Relationship: Classical vs. Modern Synthesis

Comparison of classical and modern synthetic approaches.

Chemoenzymatic Synthesis of 4-Aminocyclohexanol Isomers

This one-pot, two-enzyme system provides a highly stereoselective route to either cis- or trans-4-aminocyclohexanol from 1,4-cyclohexanedione.[3][4]

Experimental Protocol:

-

Reaction Setup: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) is prepared in a reaction vessel. 1,4-cyclohexanedione is added as the starting material.

-

Cofactors and Cosubstrates: Necessary cofactors and cosubstrates are added. This typically includes NADP⁺, isopropylamine (as the amine donor), pyridoxal 5'-phosphate (PLP), and magnesium chloride (MgCl₂). A co-solvent like DMSO may also be used.[9]

-

Enzyme Addition: The reaction is initiated by the addition of a keto reductase (KRED) and an amine transaminase (ATA). The choice of ATA determines the stereochemical outcome (cis or trans).

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 30°C).

-

Monitoring and Workup: The progress of the reaction is monitored by HPLC or GC. Upon completion, the enzymes are denatured (e.g., by heat or addition of an organic solvent), and the product is isolated and purified using standard techniques like column chromatography.[9]

Experimental Workflow: Chemoenzymatic Synthesis

One-pot enzymatic synthesis of 4-aminocyclohexanol.

Synthesis of cis- and trans-3-Aminocyclohexanols

This method involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[10]

Experimental Protocol:

-

Formation of β-Enaminoketone: A 1,3-cyclohexanedione derivative is reacted with a primary amine (e.g., benzylamine) in a solvent like toluene at reflux, with azeotropic removal of water, to form the corresponding β-enaminoketone.

-

Reduction: The purified β-enaminoketone is dissolved in a mixture of THF and isopropyl alcohol. Small pieces of metallic sodium are added in excess, and the reaction is stirred until completion.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting mixture of cis- and trans-3-aminocyclohexanols can be separated by column chromatography.[3]

Quantitative Data and Physicochemical Properties

The following tables summarize key quantitative data related to the synthesis and properties of aminocyclohexanol compounds.

Table 1: Comparison of Synthetic Routes to 4-Aminocyclohexanol

| Synthesis Method | Starting Material | Key Reagents/Catalysts | Diastereomeric Ratio (cis:trans) | Yield | Reference(s) |

| Catalytic Hydrogenation | p-Acetamidophenol | Pd/C or Rh/Al₂O₃, H₂ | Mixture (variable) | Moderate | [1][2] |

| Chemoenzymatic | 1,4-Cyclohexanedione | KRED, ATA | Highly selective for cis or trans | Good to Excellent | [3][4] |

Table 2: Chemoenzymatic Synthesis of 3-Aminocyclohexanol Derivatives [3][10]

| Starting β-Enaminoketone | Reducing Agent | Diastereomeric Ratio (cis:trans) | Yield |

| From 4,4-dimethyl-1,3-cyclohexanedione and (S)-α-methylbenzylamine | Sodium in THF/isopropyl alcohol | 89:11 | 75% |

Table 3: Physicochemical Properties of trans-4-Aminocyclohexanol

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 108-113 °C |

| Boiling Point | 127 °C at 14 mmHg |

| Solubility | Soluble in water, moderately soluble in polar organic solvents |

Biological Significance and Signaling Pathways

Aminocyclohexanol derivatives have garnered significant attention in drug discovery due to their diverse biological activities. Their rigid cyclic structure often serves as a key pharmacophore, enabling precise interactions with biological targets.

trans-4-Aminocyclohexanol is a well-established anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation. Furthermore, it has been found to interact with and inhibit protein kinase C (PKC), a crucial enzyme in various cellular signaling cascades.

Signaling Pathway: Inhibition of Protein Kinase C

Inhibition of PKC by trans-4-aminocyclohexanol.

(1R,2S)-2-Aminocyclohexanol has been shown to influence signaling pathways regulated by spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling of various cell surface receptors, particularly in hematopoietic cells. By modulating SYK-regulated pathways, (1R,2S)-2-aminocyclohexanol and its derivatives hold potential for the treatment of immune-related and neurodegenerative diseases.

The broader class of aminocyclitols , of which aminocyclohexanols are a part, includes many naturally occurring and synthetic compounds with potent biological activities.[11] For instance, some aminocyclitols are known to be potent glycosidase inhibitors, making them attractive targets for the development of therapeutics for diabetes and viral infections.[11][12] The aminocyclitol scaffold is also a key component of aminoglycoside antibiotics.[13]

Conclusion and Future Outlook

The journey of aminocyclohexanol compounds from their challenging early syntheses to their current status as readily accessible and highly versatile building blocks is a testament to the progress of organic chemistry. The development of stereoselective and, more recently, chemoenzymatic methods has unlocked the full potential of this chemical class, enabling the synthesis of a vast array of derivatives with diverse and potent biological activities.

For researchers, scientists, and drug development professionals, the aminocyclohexanol core continues to offer a rich platform for the design of novel therapeutics. The inherent conformational rigidity of the cyclohexane ring, combined with the versatile reactivity of the amino and hydroxyl groups, provides a powerful tool for probing and modulating biological systems. As our understanding of disease pathways deepens and synthetic methodologies continue to evolve, we can anticipate that aminocyclohexanol-based compounds will play an increasingly important role in the development of next-generation medicines. The ongoing exploration of their potential as enzyme inhibitors, signaling pathway modulators, and key pharmaceutical intermediates ensures that the story of aminocyclohexanols is far from over.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. (1S,2S)-2-aminocyclohexanol | C6H13NO | CID 7057408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]

- 9. 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]

- 11. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 12. mdpi.com [mdpi.com]

- 13. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]

Physical properties of cis-3-Aminocyclohexanol hydrochloride (melting point, solubility)

An In-depth Technical Guide on the Physical Properties of cis-3-Aminocyclohexanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of this compound (CAS No: 124555-44-8), a crucial intermediate in pharmaceutical synthesis. The information presented herein is intended to support research and development activities by providing reliable data and standardized experimental protocols.

Core Physical and Chemical Properties

This compound is a white to off-white solid compound. Its hydrochloride salt form generally enhances its stability and aqueous solubility compared to the free base, making it suitable for a variety of applications in medicinal chemistry.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 124555-44-8 | [1][2] |

| Molecular Formula | C₆H₁₃NO·HCl | [1] |

| Molecular Weight | 151.63 g/mol | [1][2] |

| Melting Point | 202 - 204 °C | [1] |

| Solubility | Soluble in Methanol.[1] The hydrochloride salt form generally exhibits enhanced water solubility compared to the free base.[3] Related aminocyclohexanol compounds show solubility in polar organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide.[3] | |

| Appearance | Solid | [4] |

| Storage | Refrigerator, under inert atmosphere | [1] |

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of this compound are provided below. These protocols are based on standard laboratory techniques.

Melting Point Determination

The melting point is a critical indicator of purity for crystalline solids. The capillary method is a standard technique for this determination.[5]

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. If the crystals are large, gently pulverize a small amount into a fine powder using a clean, dry mortar and pestle.[5][6]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.[6]

-

Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long, narrow tube (e.g., a piece of glass tubing) several times. The final packed sample height should be 2-3 mm.[6]

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.[6]

-

If the approximate melting point is unknown, perform a rapid preliminary heating to determine a rough range.[6]

-

For an accurate measurement, allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating at a slow, controlled rate (approximately 1-2°C per minute) when the temperature is within 15-20°C of the expected melting point.[7]

-

-

Recording Data: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[6] A pure substance typically has a sharp melting range of 0.5-1.0°C.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of this compound in various solvents.

Objective: To determine the solubility of this compound in water and selected organic solvents.

Materials:

-

This compound

-

Test tubes or small vials

-

Vortex mixer

-

Analytical balance

-

Selection of solvents (e.g., deionized water, methanol, ethanol, dichloromethane, dimethyl sulfoxide (DMSO))

Procedure:

-

Qualitative Assessment:

-

Add a small, visually estimated amount (e.g., 2-3 mg) of the compound to a test tube.

-

Add 1 mL of the selected solvent.

-

Agitate the mixture vigorously using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution for any undissolved solid particles against a contrasting background. Record as "soluble," "sparingly soluble," or "insoluble."

-

-

Semi-Quantitative Assessment (Shake-Flask Method):

-

Accurately weigh a specific amount of the compound (e.g., 10 mg) into a vial.

-

Add a measured volume of the solvent (e.g., 1 mL) to the vial.

-

Seal the vial and place it on a shaker or rotator at a constant, controlled temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[8]

-

After equilibration, visually confirm that excess solid remains, indicating a saturated solution.[8]

-

Carefully filter the supernatant using a syringe filter (e.g., 0.45 µm) to remove undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).

-

The solubility is expressed in units such as mg/mL or mol/L.

-

References

- 1. CIS-3-AMINO-CYCLOHEXANOL HYDROCHLORIDE CAS#: 124555-44-8 [m.chemicalbook.com]

- 2. This compound | C6H14ClNO | CID 12213490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7 [smolecule.com]

- 4. (1S,3R)-3-amino-cyclohexanol Hydrochloride CAS 1279032-31-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. thinksrs.com [thinksrs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. lup.lub.lu.se [lup.lub.lu.se]

Structural Elucidation of cis-3-Aminocyclohexanol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural elucidation of cis-3-aminocyclohexanol hydrochloride. Due to the limited availability of a complete, publicly accessible experimental dataset for this specific salt, this guide synthesizes information from analogous compounds and foundational spectroscopic principles to present a representative analysis. The methodologies and expected data outlined herein serve as a robust framework for researchers engaged in the characterization of this and structurally related molecules.

Chemical Identity

| Parameter | Value | Reference |

| Chemical Name | cis-(1R,3S)-3-aminocyclohexan-1-ol;hydrochloride | [1] |

| CAS Number | 124555-44-8 | [1] |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

| Structure |  |

Spectroscopic Data (Predicted and Inferred)

The following tables summarize the expected quantitative data for this compound. These values are inferred from spectral data of the free base, its derivatives, and related aminocyclohexanol isomers.

¹H NMR Spectroscopy

Proton NMR is a critical tool for establishing the cis stereochemistry through the analysis of coupling constants. In the preferred chair conformation, the cis-1,3-substituents (hydroxyl and ammonium groups) are expected to be in a diequatorial orientation, leading to axial orientations for the protons on C1 and C3.

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 (CH-OH) | ~3.6 - 3.8 | Triplet of triplets (tt) | J_ax-ax ≈ 11 Hz, J_ax-eq ≈ 4.5 Hz |

| H3 (CH-NH₃⁺) | ~3.1 - 3.3 | Triplet of triplets (tt) | J_ax-ax ≈ 11 Hz, J_ax-eq ≈ 4.5 Hz |

| H2, H4, H5, H6 (ring CH₂) | ~1.2 - 2.1 | Multiplets (m) | - |

Note: Chemical shifts are referenced to residual solvent. The protonation of the amine to an ammonium group in the hydrochloride salt is expected to cause a significant downfield shift for H3 and adjacent protons compared to the free base.

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CH-OH) | ~65 - 70 |

| C3 (CH-NH₃⁺) | ~48 - 52 |

| C2 | ~33 - 37 |

| C4 | ~28 - 32 |

| C5 | ~18 - 22 |

| C6 | ~38 - 42 |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the parent compound (the free base, cis-3-aminocyclohexanol). The hydrochloride salt itself is not typically analyzed directly by volatile MS techniques.

Table 3: Expected Mass Spectrometry Data (Electron Ionization)

| m/z Value | Interpretation |

| 115 | [M]⁺, Molecular ion of the free base (C₆H₁₃NO) |

| 98 | [M-NH₃]⁺ |

| 97 | [M-H₂O]⁺ |

| 82 | [M-NH₃-H₂O]⁺ |

| 56 | Common fragment for cyclic amines |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3200 - 3500 | O-H stretch | Broad band, indicating hydrogen bonding |

| 2800 - 3000 | N-H stretch (R-NH₃⁺) | Broad, strong bands characteristic of an ammonium salt |

| 2850 - 2960 | C-H stretch | Aliphatic |

| 1570 - 1650 | N-H bend | Ammonium salt |

| 1050 - 1150 | C-O stretch | Secondary alcohol |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 500 MHz NMR spectrometer equipped with a 5 mm probe.

-

Sample Preparation : Approximately 10-15 mg of this compound is dissolved in 0.7 mL of deuterium oxide (D₂O).

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse experiment.

-

Spectral Width : -2 to 12 ppm.

-

Number of Scans : 16.

-

Relaxation Delay : 2 seconds.

-

Temperature : 298 K.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width : 0 to 180 ppm.

-

Number of Scans : 1024.

-

Relaxation Delay : 2 seconds.

-

-

2D NMR (COSY, HSQC) : Standard pulse programs are used to establish proton-proton and proton-carbon correlations, respectively, aiding in the unambiguous assignment of all signals.

Mass Spectrometry (MS)

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Preparation : The hydrochloride salt is typically converted to the more volatile free base by neutralization with a suitable base (e.g., NaHCO₃) and extraction into an organic solvent (e.g., dichloromethane). The organic extract is then injected into the GC-MS.

-

GC Conditions :

-

Column : 30 m x 0.25 mm DB-5 or equivalent.

-

Injector Temperature : 250 °C.

-

Oven Program : 50 °C for 2 min, then ramp to 250 °C at 10 °C/min.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : m/z 40-400.

-

Source Temperature : 230 °C.

-

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation : A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Acquisition :

-

Spectral Range : 4000 to 400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 32.

-

A background spectrum is collected prior to sample analysis.

-

Visualizations

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

Caption: Workflow for the Structural Elucidation of this compound.

Key ¹H-¹H COSY Correlations

The following diagram illustrates the expected key correlations in a COSY spectrum, which are instrumental in assigning the proton signals of the cyclohexane ring.

Caption: Expected ¹H-¹H COSY correlations for this compound.

References

Chiral Resolution of 3-Aminocyclohexanol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the chiral resolution of 3-aminocyclohexanol isomers. As crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules, the stereochemical purity of 3-aminocyclohexanols is of paramount importance. This document details the prevalent techniques for separating the enantiomers of 3-aminocyclohexanol, including classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separation.

Diastereomeric Salt Resolution

Classical resolution through the formation of diastereomeric salts is a widely employed method for the separation of enantiomers on a preparative scale. This technique involves the reaction of a racemic mixture of 3-aminocyclohexanol with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, such as solubility, allowing for their separation by fractional crystallization.

A common and effective resolving agent for 3-aminocyclohexanol is (R)-(-)-mandelic acid. The process leverages the differential solubility of the resulting diastereomeric salts, ((1S,3S)-3-aminocyclohexanol)-(R)-mandelate and ((1R,3R)-3-aminocyclohexanol)-(R)-mandelate, in a suitable solvent system.

Quantitative Data for Diastereomeric Salt Resolution

| Parameter | Value | Reference |

| Resolving Agent | (R)-(-)-Mandelic Acid | [1][2][3] |

| Target Enantiomer Isolated | (1S,3S)-3-aminocyclohexanol | [1][2][3] |

| Diastereomeric Excess (de) of Salt | >98% | [1][2][3] |

| Enantiomeric Excess (ee) of Amine | >99% | [1][2][3] |

| Overall Yield | 39% | [1] |

| Specific Rotation [α]D (c=1, MeOH) | +5.0° | [1] |

Experimental Protocol: Diastereomeric Resolution with (R)-Mandelic Acid

This protocol is adapted from the work of Brocklehurst et al. (2011)[1].

-

Salt Formation: A solution of racemic cis/trans-3-aminocyclohexanol in a suitable solvent (e.g., methanol or ethanol) is treated with a sub-stoichiometric amount (approximately 0.5 equivalents) of (R)-(-)-mandelic acid.

-

Crystallization: The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature. The less soluble diastereomeric salt, typically the ((1S,3S)-3-aminocyclohexanol)-(R)-mandelate salt, will preferentially crystallize out of the solution.

-

Isolation of Diastereomeric Salt: The crystallized salt is isolated by filtration and washed with a small amount of cold solvent to remove impurities. The diastereomeric purity of the salt can be assessed at this stage.

-

Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the mandelic acid and liberate the free enantiopure 3-aminocyclohexanol.

-

Extraction and Purification: The free amine is extracted from the aqueous solution using an organic solvent (e.g., dichloromethane). The organic extracts are combined, dried, and the solvent is removed under reduced pressure to yield the enantiomerically enriched 3-aminocyclohexanol.

-

Purification of the Other Enantiomer: The mother liquor from the initial crystallization, which is enriched in the other enantiomer, can be treated with (S)-(+)-mandelic acid to isolate the other enantiomer of 3-aminocyclohexanol following a similar procedure.

Logical Workflow for Diastereomeric Resolution

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful and highly selective method for the separation of enantiomers. This technique utilizes enzymes, typically lipases, to catalyze the transformation of one enantiomer of a racemic mixture at a much faster rate than the other. For 3-aminocyclohexanol, this often involves the acylation of the hydroxyl group or the amino group (after suitable protection).

The amino group of 3-aminocyclohexanol is typically protected, for example, with a carboxybenzyl (Cbz) group, to direct the enzymatic acylation to the hydroxyl group. Lipases, such as Candida antarctica lipase B (CALB), are highly effective in catalyzing the enantioselective acylation of the N-Cbz protected 3-aminocyclohexanol.

Quantitative Data for Enzymatic Kinetic Resolution

| Parameter | Value | Reference |

| Enzyme | Candida antarctica Lipase B (Novozym 435) | [1] |

| Substrate | rac-N-Cbz-cis-3-aminocyclohexanol | [1] |

| Acylating Agent | Vinyl Acetate | [4] |

| Solvent | Methyl tert-butyl ether (MTBE) | [1] |

| Conversion (c) | ~50% | [1] |

| Enantiomeric Excess of Substrate (ees) | >99% ((1R,3S)-N-Cbz-3-aminocyclohexanol) | [1] |

| Enantiomeric Excess of Product (eep) | >99% ((1S,3R)-N-Cbz-3-acetoxycyclohexylamine) | [1] |

| Enantioselectivity (E-value) | >200 | [4] |

Experimental Protocol: Enzymatic Resolution of N-Cbz-3-aminocyclohexanol

This protocol is a generalized procedure based on established methods for lipase-catalyzed resolutions[1][4][5].

-

N-Protection: The amino group of racemic 3-aminocyclohexanol is first protected with a suitable protecting group, such as the carboxybenzyl (Cbz) group, using standard procedures.

-

Enzymatic Acylation: The racemic N-protected 3-aminocyclohexanol is dissolved in an organic solvent (e.g., MTBE). The lipase (e.g., immobilized Candida antarctica lipase B) and the acylating agent (e.g., vinyl acetate) are added to the solution.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., room temperature or slightly elevated) and monitored for conversion, typically by chiral HPLC or GC. The reaction is stopped when approximately 50% conversion is reached to achieve high enantiomeric excess for both the unreacted substrate and the acylated product.

-

Enzyme Removal: The immobilized enzyme is removed by filtration.

-

Separation of Substrate and Product: The unreacted N-protected 3-aminocyclohexanol and the acylated product are separated by column chromatography.